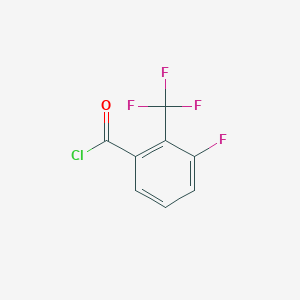

3-Fluoro-2-(trifluoromethyl)benzoyl chloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-fluoro-2-(trifluoromethyl)benzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3ClF4O/c9-7(14)4-2-1-3-5(10)6(4)8(11,12)13/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHWMGBNKQOJFOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)C(F)(F)F)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3ClF4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50379218 | |

| Record name | 3-fluoro-2-(trifluoromethyl)benzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50379218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

261951-82-0 | |

| Record name | 3-Fluoro-2-(trifluoromethyl)benzoyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=261951-82-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-fluoro-2-(trifluoromethyl)benzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50379218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 3-Fluoro-2-(trifluoromethyl)benzoyl Chloride: Synthesis, Reactivity, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of 3-Fluoro-2-(trifluoromethyl)benzoyl chloride, a specialized chemical intermediate of significant interest in the fields of medicinal chemistry and advanced materials science. While this compound is noted for its potential in creating novel molecular architectures, it is important to establish at the outset that it is a rare and not widely cataloged substance. Despite extensive searches of chemical databases, a specific CAS (Chemical Abstracts Service) number for this particular isomer has not been identified, underscoring its unique status. The primary identifiers found are the MDL number MFCD01631458 and the PubChem Substance ID 329821498. This guide will, therefore, synthesize information from analogous structures and established chemical principles to provide a robust technical overview.

Molecular Structure and Physicochemical Properties

This compound possesses a unique substitution pattern on the benzene ring that dictates its chemical behavior. The presence of a highly electronegative fluorine atom and a potent electron-withdrawing trifluoromethyl group ortho to each other and to the benzoyl chloride moiety creates a highly electron-deficient aromatic system. This electronic configuration, combined with significant steric hindrance around the reactive acyl chloride group, results in a nuanced reactivity profile.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source/Method |

| Molecular Formula | C₈H₃ClF₄O | - |

| Molecular Weight | 226.56 g/mol | |

| Appearance | Solid (predicted) | |

| SMILES | FC(F)(F)C(C(F)=CC=C1)=C1C(Cl)=O | |

| InChI | 1S/C8H3ClF4O/c9-7(14)4-2-1-3-5(10)6(4)8(11,12)13/h1-3H | |

| MDL Number | MFCD01631458 | |

| PubChem SID | 329821498 |

Synthesis of this compound

The synthesis of this compound is a two-step process: first, the preparation of the corresponding benzoic acid, followed by its conversion to the benzoyl chloride.

Synthesis of the Precursor: 3-Fluoro-2-(trifluoromethyl)benzoic Acid

A plausible and efficient method for the synthesis of 3-Fluoro-2-(trifluoromethyl)benzoic acid is through a Directed ortho-Metalation (DoM) strategy.[1] This approach leverages the ability of a directing group on an aromatic ring to guide deprotonation to an adjacent position. In the case of 1-fluoro-2-(trifluoromethyl)benzene, the fluorine atom can act as a directing group, facilitating lithiation at the 3-position.

The proposed synthetic workflow is illustrated in the diagram below:

Caption: Proposed synthesis workflow for this compound.

Experimental Protocol: Synthesis of 3-Fluoro-2-(trifluoromethyl)benzoic Acid

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask under an inert atmosphere (Argon or Nitrogen), add anhydrous tetrahydrofuran (THF). Cool the flask to -78 °C using a dry ice/acetone bath.

-

Reagent Addition: Add N,N,N',N'-tetramethylethylenediamine (TMEDA) followed by the dropwise addition of sec-butyllithium (s-BuLi). Stir the solution for 15 minutes.

-

Substrate Addition: Slowly add a solution of 1-fluoro-2-(trifluoromethyl)benzene in anhydrous THF to the reaction mixture. Maintain the temperature at -78 °C and stir for 2-3 hours to allow for complete lithiation.

-

Carboxylation: Add an excess of crushed dry ice (solid CO₂) to the reaction mixture in one portion. The reaction is highly exothermic, so careful addition is necessary.

-

Quenching and Workup: Allow the reaction mixture to slowly warm to room temperature. Quench the reaction with water. Acidify the aqueous layer with concentrated HCl to a pH of approximately 1-2 to precipitate the carboxylic acid.

-

Purification: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-Fluoro-2-(trifluoromethyl)benzoic acid, which can be further purified by recrystallization.

Conversion to this compound

The conversion of the synthesized benzoic acid to the corresponding benzoyl chloride is a standard transformation in organic chemistry. Thionyl chloride (SOCl₂) is a common and effective reagent for this purpose.

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a gas outlet connected to a trap for acidic gases (HCl and SO₂).

-

Reagent Addition: To the flask, add 3-Fluoro-2-(trifluoromethyl)benzoic acid followed by an excess of thionyl chloride. A catalytic amount of N,N-dimethylformamide (DMF) can be added to accelerate the reaction.

-

Reaction: Gently heat the mixture to reflux and maintain for 2-4 hours, or until the evolution of gas ceases. The progress of the reaction can be monitored by the disappearance of the solid benzoic acid.

-

Purification: After the reaction is complete, remove the excess thionyl chloride by distillation under atmospheric pressure. The resulting crude this compound can be purified by fractional distillation under reduced pressure.

Reactivity and Mechanistic Considerations

The reactivity of this compound in nucleophilic acyl substitution reactions is governed by a balance of electronic and steric effects.

-

Electronic Effects: The trifluoromethyl group is a powerful electron-withdrawing group, and the fluorine atom also contributes to this effect. This inductively withdraws electron density from the carbonyl carbon, increasing its electrophilicity and making it more susceptible to nucleophilic attack compared to unsubstituted benzoyl chloride.

-

Steric Effects: The bulky trifluoromethyl group at the ortho-position creates significant steric hindrance around the carbonyl carbon. This can impede the approach of a nucleophile, potentially slowing down the reaction rate.

The overall reactivity is a result of the interplay between these activating electronic effects and the deactivating steric effects. The dominant factor will depend on the specific nucleophile and reaction conditions.

Caption: General mechanism for nucleophilic acyl substitution.

Applications in Drug Discovery and Materials Science

Fluorinated organic compounds are of immense interest in pharmaceutical and agrochemical research. The incorporation of fluorine and trifluoromethyl groups can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets.

-

Medicinal Chemistry: this compound is a valuable building block for the synthesis of novel active pharmaceutical ingredients (APIs). The benzamide linkage formed from its reaction with amines is a common structural motif in many drugs, including kinase inhibitors for cancer therapy.[2] The specific substitution pattern of this molecule allows for the precise tuning of a drug candidate's physicochemical properties to optimize its pharmacokinetic and pharmacodynamic profile.

-

Materials Science: The electron-deficient nature of the aromatic ring makes this compound a potential precursor for advanced materials with unique electronic properties, such as those used in organic light-emitting diodes (OLEDs) and other organic electronic devices.

Safety and Handling

Acyl chlorides are highly reactive and moisture-sensitive compounds. They react readily with water in a process called hydrolysis to form the corresponding carboxylic acid and hydrochloric acid. Therefore, this compound should be handled under anhydrous conditions in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times.

References

-

Donor-Activated Lithiation and Sodiation of Trifluoromethylbenzene: Structural, Spectroscopic, and Theoretical Insights. (2022). ResearchGate. Retrieved January 11, 2026, from [Link]

-

Directed ortho metalation - Grokipedia. (n.d.). Retrieved January 11, 2026, from [Link]

-

Preparation of benzoyl chloride. (n.d.). PrepChem.com. Retrieved January 11, 2026, from [Link]

-

How can I perform a reaction of conversion of benzoic acid to benzoyl chloride using thionyl chloride, and monitor the progress of this reaction? (2014). ResearchGate. Retrieved January 11, 2026, from [Link]

-

Directed Ortho Metalation. (n.d.). Myers Research Group, Harvard University. Retrieved January 11, 2026, from [Link]

Sources

An In-depth Technical Guide to 3-Fluoro-2-(trifluoromethyl)benzoyl chloride: Properties, Synthesis, and Applications

This guide provides a comprehensive technical overview of 3-Fluoro-2-(trifluoromethyl)benzoyl chloride, a sophisticated chemical building block essential for advanced organic synthesis. Tailored for researchers, medicinal chemists, and professionals in drug development, this document delves into the molecule's physicochemical properties, synthesis protocols, reactivity, and critical applications, with a focus on leveraging its unique characteristics in pharmaceutical research.

Introduction: A Strategically Important Reagent

This compound is a highly reactive acyl chloride that serves as a cornerstone reagent for introducing the 3-fluoro-2-(trifluoromethyl)benzoyl moiety into complex molecular architectures. The strategic placement of both a fluorine atom and a trifluoromethyl (CF₃) group on the benzoyl scaffold imparts a unique combination of steric and electronic properties. The trifluoromethyl group, in particular, is a celebrated functional group in medicinal chemistry, known for enhancing metabolic stability, increasing lipophilicity, and improving binding affinity to biological targets.[1][2] This guide offers an in-depth exploration of this reagent, providing the technical insights necessary for its effective and safe utilization in the laboratory.

Chapter 1: Physicochemical Properties and Characterization

The utility of this compound stems directly from its distinct molecular structure. The powerful electron-withdrawing nature of both the ortho-trifluoromethyl group and the meta-fluoro group significantly activates the carbonyl carbon towards nucleophilic attack, making it a highly efficient acylating agent.[3]

Key Compound Data

A summary of the essential physicochemical properties is presented below.

| Property | Value | Source(s) |

| Molecular Weight | 226.56 g/mol | [4] |

| Molecular Formula | C₈H₃ClF₄O | [4] |

| Physical Form | Solid | [4] |

| MDL Number | MFCD01631458 | [4] |

| InChI Key | FHWMGBNKQOJFOJ-UHFFFAOYSA-N | [4] |

Note: A specific CAS Registry Number for this isomer is not consistently reported in major chemical databases; the MDL number is a reliable identifier for sourcing.

Molecular Structure

The structure of this compound is depicted below.

Caption: Workflow for the synthesis of the target compound.

Chapter 3: Reactivity, Handling, and Safety

Chemical Reactivity

Acyl chlorides are among the most reactive carboxylic acid derivatives. [5]Their high reactivity is driven by the electron-deficient carbonyl carbon, which is susceptible to attack by a wide range of nucleophiles (e.g., alcohols, amines, water). The reaction proceeds via a nucleophilic addition-elimination mechanism . [3][6]

Caption: General mechanism for acyl chloride reactivity.

Safety and Handling

This compound is a reactive and corrosive compound that requires careful handling in a well-ventilated fume hood. It is moisture-sensitive and will react with water to release corrosive HCl gas.

| Hazard Statement | GHS Classification | Precautionary Measures |

| Causes severe skin burns and eye damage | Skin Corrosion 1B, Eye Damage 1 | Wear protective gloves, clothing, and eye/face protection. [7] |

| Combustible Solid | Combustible Solids, Cat. 11 | Keep away from heat and ignition sources. [4] |

| Reacts with water | - | Handle under anhydrous conditions; store in a tightly sealed container. [5] |

First Aid:

-

Skin/Eye Contact: Immediately flush with copious amounts of water for at least 15 minutes and seek urgent medical attention.

-

Inhalation: Move to fresh air. If breathing is difficult, administer oxygen.

Chapter 4: Applications in Drug Discovery and Organic Synthesis

The incorporation of a trifluoromethyl group is a powerful strategy in modern drug design. [8]The CF₃ group can enhance a molecule's metabolic stability by blocking sites of oxidative metabolism, and its high lipophilicity can improve membrane permeability and cell uptake. [1][9]

Role as a Pharmaceutical Building Block

This reagent is particularly valuable for synthesizing N-aryl amides, a common structural motif in many kinase inhibitors used in oncology. [10]The acylation of an amine with this compound provides a direct route to these important intermediates.

Experimental Protocol: Amide Bond Formation

Objective: To synthesize an N-aryl-3-fluoro-2-(trifluoromethyl)benzamide, a key intermediate for kinase inhibitors.

Materials:

-

Substituted Aniline (1.0 eq.)

-

This compound (1.1 eq.)

-

Triethylamine (TEA) or Pyridine (1.2 eq.)

-

Anhydrous Dichloromethane (DCM)

Procedure:

-

Setup: In a fume hood, dissolve the substituted aniline and TEA in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

-

Cooling: Cool the solution to 0 °C using an ice bath.

-

Addition: Add a solution of this compound in DCM dropwise to the cooled amine solution.

-

Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).

-

Quenching: Upon completion, quench the reaction by adding deionized water.

-

Extraction: Transfer the mixture to a separatory funnel, separate the organic layer, wash with 1M HCl, saturated NaHCO₃, and brine.

-

Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude amide, which can be purified by recrystallization or column chromatography.

Application Workflow

Caption: Use of the reagent in synthesizing pharmaceutical intermediates.

Conclusion

This compound is a high-value reagent whose utility is firmly grounded in the principles of modern medicinal chemistry. Its enhanced reactivity, combined with the beneficial properties imparted by its fluorine and trifluoromethyl substituents, makes it an indispensable tool for synthesizing novel therapeutic agents. Understanding its properties, synthesis, and reactivity, as detailed in this guide, is paramount for any research professional aiming to leverage its full potential in the pursuit of innovative drug discovery.

References

Sources

- 1. mdpi.com [mdpi.com]

- 2. Trifluoromethyl group - Wikipedia [en.wikipedia.org]

- 3. chemistrystudent.com [chemistrystudent.com]

- 4. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 5. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. 3-氟-5-(三氟甲基)苯甲酰氯 95% | Sigma-Aldrich [sigmaaldrich.com]

- 8. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]

- 9. nbinno.com [nbinno.com]

- 10. 2-Fluoro-3-(trifluoromethyl)benzoyl chloride 98 208173-19-7 [sigmaaldrich.com]

3-Fluoro-2-(trifluoromethyl)benzoyl chloride chemical properties

An In-depth Technical Guide to 3-Fluoro-2-(trifluoromethyl)benzoyl chloride

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a key building block in modern synthetic chemistry. Designed for researchers, scientists, and professionals in drug development, this document delves into the core chemical properties, reactivity, synthesis protocols, and strategic applications of this versatile reagent. We will explore the causality behind its utility, grounded in its unique structural features, and provide practical, field-proven insights for its application.

Core Chemical Identity and Physicochemical Properties

This compound is a substituted aromatic acyl chloride. The presence of both a fluorine atom and a trifluoromethyl (CF₃) group on the benzoyl ring imparts unique electronic properties that are highly valuable in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries.[1] The trifluoromethyl group, a strong electron-withdrawing moiety, significantly influences the reactivity of the acyl chloride and the properties of its derivatives.[2]

Molecular Structure

The arrangement of the fluoro and trifluoromethyl groups at the ortho and meta positions relative to the acyl chloride functionality creates a distinct electronic and steric environment.

Caption: Molecular Structure of this compound.

Physicochemical Data Summary

The following table summarizes the key physicochemical properties of this compound. Data for isomers may be included for comparative purposes where direct data is limited.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₃ClF₄O | |

| Molecular Weight | 226.56 g/mol | |

| CAS Number | 333663-74-6 | |

| Appearance | Solid | |

| Boiling Point | ~193 °C (lit.) (Isomer data) | [3] |

| Density | ~1.517 g/mL at 25 °C (lit.) (Isomer data) | [3] |

| Refractive Index | ~n20/D 1.472 (lit.) (Isomer data) | [3] |

| InChI Key | FHWMGBNKQOJFOJ-UHFFFAOYSA-N |

Note: Some physical properties are based on closely related isomers, such as 2-Fluoro-3-(trifluoromethyl)benzoyl chloride, and should be considered indicative.

Reactivity and Synthetic Protocols

The reactivity of this compound is dominated by the electrophilic nature of the acyl chloride carbon. The strong electron-withdrawing effects of the ortho-trifluoromethyl group and the meta-fluoro group further enhance this electrophilicity, making it a highly reactive acylation agent.

Core Reactivity: Nucleophilic Acyl Substitution

The compound readily reacts with a wide range of nucleophiles, including alcohols, amines, and water, to form corresponding esters, amides, and carboxylic acids. This reactivity is the cornerstone of its utility as a synthetic building block. Due to its high reactivity, it is sensitive to moisture and should be handled under anhydrous conditions to prevent hydrolysis to the corresponding benzoic acid.[4][5]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 2-氟-3-(三氟甲基)苯甲酰氯 98% | Sigma-Aldrich [sigmaaldrich.com]

- 4. fishersci.com [fishersci.com]

- 5. fishersci.com [fishersci.com]

A Comprehensive Technical Guide to the Synthesis of 3-Fluoro-2-(trifluoromethyl)benzoyl Chloride

Introduction

3-Fluoro-2-(trifluoromethyl)benzoyl chloride is a highly valuable fluorinated building block in modern organic synthesis. Its unique substitution pattern—featuring a fluorine atom and a trifluoromethyl group ortho to the acyl chloride functionality—imparts distinct electronic properties and conformational constraints. These features make it a sought-after intermediate in the development of novel pharmaceuticals and advanced agrochemicals, where the incorporation of fluorine can significantly enhance metabolic stability, binding affinity, and lipophilicity.[1] This guide provides a detailed, field-proven two-stage synthetic route, grounded in established chemical principles and supported by practical, validated protocols. The narrative is designed to go beyond a mere recitation of steps, offering insights into the causality behind experimental choices to ensure both reproducibility and a deeper mechanistic understanding for the research scientist.

Retrosynthetic Analysis and Strategic Overview

The synthesis of the target acyl chloride is most logically approached via the chlorination of its corresponding carboxylic acid. This precursor, 3-fluoro-2-(trifluoromethyl)benzoic acid, can be constructed from a commercially available halogenated benzene derivative through a robust carbon-carbon bond-forming reaction. This leads to a convergent and efficient synthetic plan.

Caption: Retrosynthetic disconnection of the target molecule.

Part I: Synthesis of 3-Fluoro-2-(trifluoromethyl)benzoic Acid via Grignard Reaction

The cornerstone of this synthesis is the formation of an aryl Grignard reagent from 2-bromo-1-fluoro-3-(trifluoromethyl)benzene and its subsequent reaction with carbon dioxide. The Grignard reaction is a powerful tool for C-C bond formation, creating a highly nucleophilic organomagnesium species.[2]

Principle and Mechanistic Insights

The reaction proceeds in two key phases:

-

Grignard Reagent Formation: Magnesium metal undergoes an oxidative insertion into the carbon-bromine bond of the aryl halide. This process inverts the polarity of the carbon atom, transforming it from an electrophilic site into a potent nucleophile.[3] The presence of strong electron-withdrawing groups (-F, -CF₃) can make the initiation of this reaction challenging. Therefore, chemical or mechanical activation of the magnesium surface is critical. A common and effective initiator is 1,2-dibromoethane, which reacts to produce ethylene gas and MgBr₂, cleaning the magnesium surface for the main reaction.[4]

-

Carboxylation: The generated Grignard reagent readily attacks the electrophilic carbon of carbon dioxide (typically from solid CO₂, or "dry ice"). This forms a magnesium carboxylate salt.

-

Acidic Work-up: Subsequent protonation with a strong acid, such as hydrochloric acid, liberates the desired carboxylic acid.

Caption: Workflow for the final chlorination step.

Experimental Protocol: this compound

Materials and Equipment:

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and heating mantle

-

Gas trap (for HCl and SO₂)

-

Distillation apparatus for vacuum distillation

-

3-Fluoro-2-(trifluoromethyl)benzoic acid

-

Thionyl chloride (SOCl₂)

-

N,N-dimethylformamide (DMF)

-

Anhydrous toluene or dichloromethane (optional solvent)

Procedure:

-

Apparatus Setup: Equip a round-bottom flask with a reflux condenser connected to a gas trap (e.g., a bubbler containing NaOH solution) to neutralize the acidic gas byproducts.

-

Reaction: To the flask containing 3-fluoro-2-(trifluoromethyl)benzoic acid (1.0 equivalent), add an excess of thionyl chloride (2-4 equivalents). [5]Add a catalytic amount of DMF (a few drops).

-

Heating: Gently heat the mixture to reflux using a heating mantle. The reaction progress can be monitored by observing the cessation of gas evolution. The reaction is typically complete within 2-4 hours.

-

Isolation: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride by distillation at atmospheric pressure (boiling point of SOCl₂ is ~76 °C).

-

Purification: The crude benzoyl chloride product is then purified by vacuum distillation to yield a clear liquid.

Data and Characterization

| Parameter | Value |

| Appearance | Solid |

| Molecular Formula | C₈H₃ClF₄O |

| Molecular Weight | 226.56 g/mol |

| MDL Number | MFCD01631458 |

Safety and Handling

-

Grignard Reagents: Are highly reactive, pyrophoric, and react violently with water and protic solvents. All reactions must be conducted under a strictly anhydrous, inert atmosphere.

-

Thionyl Chloride: Is a corrosive and toxic liquid that reacts with moisture to release HCl and SO₂ gas. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).

-

Aryl Halides and Trifluoromethylated Compounds: Can be irritants and should be handled with care. 1-bromo-2-fluoro-3-(trifluoromethyl)benzene is irritating to the eyes, respiratory system, and skin. [6]* Byproduct Gases: The chlorination step produces HCl and SO₂, both of which are toxic and corrosive gases. The reaction apparatus must be equipped with a suitable gas trap.

Conclusion

The synthesis of this compound is reliably achieved through a two-part sequence involving the formation and carboxylation of a Grignard reagent, followed by chlorination of the resulting benzoic acid. Careful attention to anhydrous conditions during the Grignard formation and proper handling of corrosive chlorinating agents are paramount to achieving a high yield and purity. This guide provides the necessary framework and mechanistic understanding for researchers to successfully synthesize this important chemical intermediate.

References

-

Allen, C. F. H. Benzoyl chloride is prepared from benzoic acid by. Vedantu. [Link]

-

PrepChem. Preparation of benzoyl chloride. [Link]

-

ResearchGate. How can I perform a reaction of conversion of benzoic acid to benzoyl chloride using thionyl chloride, and monitor the progress of this reaction?. (2014). [Link]

-

Sciencemadness.org. benzoic acid to benzoyl chloride ; non benzotrichloride route to hippuric acid. (2019). [Link]

-

Molbase. 3-CHLORO-2-FLUORO-5-(TRIFLUOROMETHYL)BENZOYL CHLORIDE synthesis. [Link]

-

NileRed. Making benzoyl chloride. YouTube. (2017). [Link]

-

Alichem. 2-Fluoro-3-(Trifluoromethyl)Benzoic Acid: A Versatile Intermediate for Organic Synthesis. [Link]

-

Alichem. Exploring 3-(Trifluoromethyl)benzoyl Chloride: Properties and Applications. [Link]

- Google Patents. CN101066917A - Process of preparing 3-trifluoromethyl benzoic acid.

- Google Patents. WO1992007820A1 - Process for preparing 3-trifluoromethyl benzyl chloride.

-

PrepChem. Synthesis of 2-[[3-(trifluoromethyl)phenyl]amino]benzoic acid, methyl ester. [Link]

-

University of Missouri–St. Louis. The Grignard Reaction. [Link]

-

ChemBK. 1-bromo-2-fluoro-3-(trifluoromethyl)benzene. (2024). [Link]

-

ACS Publications. Synthesis and Reactivity of Fluorinated Triaryl Aluminum Complexes. (2020). [Link]

-

Organic Chemistry Portal. Synthesis of Secondary Trifluoromethylated Alkyl Bromides Using 2-Bromo-3,3,3-trifluoropropene as a Radical Acceptor. [Link]

-

PubChem. 2-Bromo-1-chloro-3-(trifluoromethyl)benzene. [Link]

-

The Organic Chemistry Tutor. Grignard Reagent Reaction Mechanism. YouTube. (2018). [Link]

-

PubChem. 2-Bromo-1,3-bis(trifluoromethyl)benzene. [Link]

-

Chemistry Stack Exchange. 1-bromo-2-fluorobenzene reaction with magnesium and furan. (2016). [Link]

Sources

A Spectroscopic Guide to 3-Fluoro-2-(trifluoromethyl)benzoyl Chloride: Structure Elucidation and Data Interpretation

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluoro-2-(trifluoromethyl)benzoyl chloride is a key building block in medicinal chemistry and materials science. Its unique substitution pattern, featuring a fluorine atom, a trifluoromethyl group, and a reactive benzoyl chloride moiety, imparts specific electronic and steric properties that are highly sought after in the design of novel pharmaceuticals and functional materials. An in-depth understanding of its spectroscopic characteristics is paramount for reaction monitoring, quality control, and structural verification. This technical guide provides a detailed analysis of the expected ¹H, ¹³C, and ¹⁹F Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, leveraging established principles of spectroscopy and comparative data from structurally related compounds. While direct spectral data for this specific molecule is not widely published, this guide offers a robust predictive framework based on established substituent effects.

Molecular Structure and Key Spectroscopic Features

The strategic placement of the fluoro and trifluoromethyl groups on the benzoyl chloride scaffold creates a distinct electronic environment, which is reflected in its spectroscopic signatures. The electron-withdrawing nature of these substituents significantly influences the chemical shifts of the aromatic protons and carbons.

Figure 1. Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR will provide a comprehensive structural picture.

Experimental Protocol: NMR Sample Preparation

A standardized protocol for NMR analysis is crucial for obtaining high-quality, reproducible data.

-

Sample Preparation : Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or Acetone-d₆).

-

Internal Standard : Add a small amount of tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR (δ 0.00 ppm). For ¹⁹F NMR, an external standard such as CFCl₃ (δ 0.00 ppm) or an internal standard like trifluorotoluene (δ -63.72 ppm) can be used.[1]

-

Data Acquisition : Acquire spectra on a 400 MHz or higher field NMR spectrometer. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

¹H NMR Spectroscopy: Predicted Chemical Shifts and Coupling Constants

The ¹H NMR spectrum is expected to show three signals in the aromatic region, corresponding to the three protons on the phenyl ring. The electron-withdrawing effects of the -COCl, -CF₃, and -F groups will shift these protons downfield compared to benzene (δ 7.34 ppm).

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-4 | 7.8 - 8.0 | ddd | ³JH4-H5 = 8-9, ⁴JH4-F = 5-7, ⁵JH4-CF3 = 1-2 |

| H-5 | 7.6 - 7.8 | t | ³JH5-H4 = 8-9, ³JH5-H6 = 8-9 |

| H-6 | 8.0 - 8.2 | d | ³JH6-H5 = 8-9 |

Causality behind Predictions: The chemical shifts are estimated based on additive substituent effects. The proton at the 6-position is expected to be the most downfield due to the ortho proximity to the strongly electron-withdrawing benzoyl chloride group. The proton at the 4-position will exhibit complex splitting due to coupling with H-5, the fluorine atom, and the trifluoromethyl group. The H-5 proton is expected to appear as a triplet due to coupling with its two neighboring protons.

¹³C NMR Spectroscopy: Predicted Chemical Shifts

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The carbonyl carbon of the benzoyl chloride is expected to be significantly downfield. The aromatic carbons will show distinct chemical shifts influenced by the attached substituents, and the CF₃ carbon will exhibit a characteristic quartet due to one-bond coupling with the three fluorine atoms.

| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to F-coupling) |

| C=O | 165 - 168 | s |

| C-1 | 133 - 136 | d (²JC1-F) |

| C-2 | 128 - 131 | q (²JC2-CF3) |

| C-3 | 160 - 163 | d (¹JC3-F) |

| C-4 | 125 - 128 | d (³JC4-F) |

| C-5 | 130 - 133 | s |

| C-6 | 135 - 138 | d (⁴JC6-F) |

| CF₃ | 120 - 123 | q (¹JC-F ≈ 275 Hz) |

Causality behind Predictions: The carbon directly attached to the fluorine (C-3) will show a large one-bond C-F coupling constant and will be significantly downfield due to the high electronegativity of fluorine. The trifluoromethyl carbon will appear as a quartet with a large one-bond C-F coupling constant. The other aromatic carbons will exhibit smaller couplings to the fluorine and the trifluoromethyl group.

¹⁹F NMR Spectroscopy: A Key Diagnostic Tool

¹⁹F NMR is particularly informative for fluorinated compounds due to its high sensitivity and wide chemical shift range.[2] For this compound, two distinct signals are expected.

| Fluorine Group | Predicted Chemical Shift (δ, ppm, vs CFCl₃) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| Ar-F | -110 to -115 | d | ⁴JF-CF3 = 15-20 |

| CF ₃ | -60 to -65 | d | ⁴JCF3-F = 15-20 |

Causality behind Predictions: The chemical shift of the aromatic fluorine is in the typical range for aryl fluorides.[1] The trifluoromethyl group's chemical shift is also characteristic.[3] A four-bond F-F coupling is expected between the aromatic fluorine and the trifluoromethyl group, which will split both signals into doublets.

Figure 2. Workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will be dominated by a strong absorption from the carbonyl group of the benzoyl chloride.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation : A thin film of the neat liquid can be prepared between two NaCl or KBr plates. Alternatively, a solution in a suitable solvent (e.g., CCl₄) can be used.

-

Data Acquisition : The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 1780 - 1760 | Strong | C=O stretch (acid chloride) |

| 1600 - 1580 | Medium | C=C aromatic ring stretch |

| 1480 - 1450 | Medium | C=C aromatic ring stretch |

| 1350 - 1150 | Strong | C-F stretches (CF₃ and Ar-F) |

| 900 - 850 | Strong | C-Cl stretch |

Causality behind Predictions: The carbonyl stretching frequency of benzoyl chlorides is typically higher than that of other carbonyl compounds due to the inductive effect of the chlorine atom.[4] The C-F stretching vibrations of the CF₃ group and the aromatic C-F bond are expected to give rise to strong absorptions in the fingerprint region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Experimental Protocol: Mass Spectrometry

-

Ionization Method : Electron Ionization (EI) is a common method for this type of molecule.

-

Mass Analyzer : A quadrupole or time-of-flight (TOF) analyzer can be used.

Predicted Fragmentation Pattern

The molecular ion peak (M⁺) is expected at m/z 226, with an M+2 peak at m/z 228 with approximately one-third the intensity of the M⁺ peak, which is characteristic of the presence of a single chlorine atom.

| m/z | Predicted Fragment |

| 226/228 | [M]⁺ (Molecular ion) |

| 191 | [M - Cl]⁺ |

| 163 | [M - Cl - CO]⁺ |

| 145 | [C₇H₃F₄]⁺ |

Causality behind Predictions: The primary fragmentation pathway is expected to be the loss of the chlorine atom to form a stable acylium ion. Subsequent loss of carbon monoxide is also a common fragmentation pathway for carbonyl compounds.

Conclusion

This in-depth technical guide provides a comprehensive overview of the expected spectroscopic data for this compound. By understanding the predicted ¹H, ¹³C, and ¹⁹F NMR, IR, and MS data, researchers, scientists, and drug development professionals can confidently identify and characterize this important chemical intermediate. The provided analysis, based on established spectroscopic principles and data from analogous structures, serves as a valuable resource for anyone working with this and related fluorinated aromatic compounds.

References

-

ResearchGate. (A) 19F NMR spectra of 3 and (B) benzoyl-RF in DMSO. [Link]

-

MDPI. Synthesis and Evaluation of Fluorinated Benzyl Ethers as Alternate Protecting Groups for Enhanced NMR Resolution in Oligosaccharide. [Link]

-

Beilstein Journals. for Cu-Mediated trifluoromethylation of benzyl, allyl and propargyl methanesulfonates with TMSCF3. [Link]

-

SpectraBase. Benzoyl fluoride - Optional[19F NMR] - Chemical Shifts. [Link]

-

NIST WebBook. 3-Fluoro-5-(trifluoromethyl)benzoyl chloride. [Link]

-

NIST WebBook. 3-Fluoro-5-(trifluoromethyl)benzoyl chloride. [Link]

-

NIH. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. [Link]

-

University of California, Santa Barbara. 19F NMR Reference Standards. [Link]

-

ResearchGate. Synthesis of substituted benzoyl chlorides. [Link]

-

NIST WebBook. Benzoyl chloride. [Link]

-

NIST WebBook. Benzoyl chloride. [Link]

-

Wikipedia. Benzoyl chloride. [Link]

-

NIST WebBook. 3-(Trifluoromethyl)benzoyl chloride. [Link]

-

University of California, Santa Barbara. 19F Chemical Shifts and Coupling Constants. [Link]

-

SpectraBase. 4-Fluoro-2-(trifluoromethyl)benzoyl chloride - Optional[1H NMR] - Spectrum. [Link]

-

PubChem. 2-(Trifluoromethyl)benzoyl chloride. [Link]

-

NIST WebBook. 2-(Trifluoromethyl)benzoyl chloride. [Link]

Sources

A Senior Application Scientist's Guide to the Multinuclear NMR Spectra of 3-Fluoro-2-(trifluoromethyl)benzoyl chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Fluoro-2-(trifluoromethyl)benzoyl chloride is a pivotal building block in medicinal chemistry and materials science, valued for the unique physicochemical properties imparted by its fluorine substituents. Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive technique for the structural elucidation and purity assessment of this compound. This in-depth guide provides a comprehensive analysis of the proton (¹H), carbon-13 (¹³C), and fluorine-19 (¹⁹F) NMR spectra of this compound. We will explore the underlying principles governing the spectral features, including the profound influence of the trifluoromethyl (-CF₃), fluoro (-F), and benzoyl chloride (-COCl) moieties on chemical shifts and spin-spin coupling constants. This document serves as a practical reference, offering field-proven protocols for sample preparation and data acquisition, and detailed interpretation of the complex spectral data to ensure unambiguous structural verification.

Introduction: The Significance of Fluorinated Benzoyl Chlorides

The incorporation of fluorine atoms into organic molecules can dramatically alter their biological and material properties, enhancing metabolic stability, binding affinity, and lipophilicity.[1][2] this compound is an exemplary reagent used to introduce a fluorinated phenyl group into a target molecule. Its utility in the synthesis of pharmaceuticals and agrochemicals necessitates robust and unequivocal analytical characterization.[1]

Multinuclear NMR spectroscopy (¹H, ¹³C, and ¹⁹F) stands as the cornerstone of this characterization.[3] The ¹⁹F nucleus, with its 100% natural abundance and high gyromagnetic ratio, provides a sensitive probe into the molecular environment.[2][4] A comprehensive understanding of the NMR spectra is therefore not just an academic exercise but a critical requirement for quality control, reaction monitoring, and regulatory compliance in drug development and chemical manufacturing.

Foundational Principles: Interpreting NMR of Fluorinated Aromatics

The NMR spectra of this compound are governed by the strong electron-withdrawing nature of the three substituents on the benzene ring.

-

Inductive and Resonance Effects: The -F, -CF₃, and -COCl groups are all electron-withdrawing, which deshields the aromatic protons and carbons, shifting their signals to higher ppm values (downfield).[5] The trifluoromethyl group, in particular, exerts a powerful deshielding effect on nearby nuclei.[5][6]

-

Spin-Spin (J) Coupling: A key feature of fluorinated compounds is the prevalence of through-bond J-coupling between fluorine and other nuclei (¹H, ¹³C, and other ¹⁹F nuclei).[7][8] These couplings can occur over multiple bonds (2-5 bonds) and are invaluable for confirming connectivity.[4][9]

-

¹³C-¹⁹F Coupling: One-bond carbon-fluorine couplings (¹JCF) are typically very large (230-345 Hz), while two-bond (²JCF) and three-bond (³JCF) couplings are smaller but still significant (e.g., ~32 Hz and ~4 Hz, respectively, for a CF₃ group on a benzene ring).[6][10]

-

¹H-¹⁹F Coupling: Couplings between protons and fluorine atoms provide crucial information for assigning proton signals, with magnitudes depending on the number of intervening bonds.

-

Detailed Spectral Analysis

The following analysis is based on typical values observed for structurally similar compounds in deuterated chloroform (CDCl₃), a common solvent for such molecules.[11]

Molecular Structure and Numbering

For clarity, the following numbering scheme will be used throughout this guide.

Caption: Numbering scheme for this compound.

¹H NMR Spectrum Analysis

The aromatic region (δ 7.0-8.5 ppm) will display signals for the three protons on the ring. The strong deshielding from the adjacent substituents will push these signals downfield.

| Proton | Expected δ (ppm) | Multiplicity | Key Couplings (J in Hz) |

| H6 | ~8.0 - 8.2 | Doublet of doublets (dd) | ³J(H6-H5), ⁴J(H6-H4) |

| H5 | ~7.8 - 8.0 | Triplet of doublets (td) | ³J(H5-H6), ³J(H5-H4), ⁵J(H5-F3) |

| H4 | ~7.6 - 7.8 | Triplet of doublets (td) | ³J(H4-H5), ⁴J(H4-H6), ⁴J(H4-F3) |

Causality behind Assignments:

-

H6: Is ortho to the strongly electron-withdrawing benzoyl chloride group, leading to the most downfield shift. It will be split by H5 (³J, typical ortho coupling ~7-9 Hz) and H4 (⁴J, meta coupling ~2-3 Hz).

-

H5: Is split by two adjacent protons (H4 and H6) and will also exhibit a smaller long-range coupling to the fluorine at C3 (⁵JHF).

-

H4: Is ortho to the fluorine at C3, leading to a significant ⁴JHF coupling, in addition to couplings with H5 and H6.

¹⁹F NMR Spectrum Analysis

The ¹⁹F NMR spectrum provides two distinct signals, one for the aromatic fluorine and one for the trifluoromethyl group.[12] The chemical shifts are typically referenced to CFCl₃ (δ 0 ppm).[11][13]

| Fluorine Group | Expected δ (ppm) | Multiplicity | Key Couplings (J in Hz) |

| -CF₃ | ~ -60 to -64 | Doublet (d) | ⁵J(F-F) |

| -F | ~ -110 to -115 | Quartet (q) | ⁵J(F-F) |

Causality behind Assignments:

-

The chemical shift of the -CF₃ group in aromatic systems typically appears around -63 ppm.[11][13][14]

-

The single fluorine on the aromatic ring is expected in the typical range for aryl fluorides.[13]

-

A crucial diagnostic feature is the mutual coupling between the two fluorine environments. This long-range five-bond F-F coupling (⁵JFF), though small, confirms their spatial relationship within the same molecule.[4] The -CF₃ signal is split into a doublet by the single aromatic fluorine, and the single fluorine signal is split into a quartet by the three equivalent fluorines of the -CF₃ group.

¹³C NMR Spectrum Analysis

The proton-decoupled ¹³C NMR spectrum will show eight distinct signals. The key diagnostic features are the large one-bond C-F couplings and the smaller multi-bond C-F couplings.[15][16]

| Carbon | Expected δ (ppm) | Multiplicity (due to C-F coupling) | Coupling Constant (JCF in Hz) |

| C=O | ~165 - 168 | Singlet or small triplet | - |

| C3 | ~160 - 163 | Doublet (d) | ¹JCF ≈ 250-260 |

| C1 | ~135 - 138 | Doublet of quartets (dq) | ³JCF, ³JCCF |

| C5 | ~132 - 135 | Singlet or small doublet | - |

| C6 | ~128 - 130 | Singlet or small doublet | - |

| C2 | ~125 - 128 | Doublet of quartets (dq) | ²JCF ≈ 30-35, ²JCCF ≈ 30-35 |

| -CF₃ | ~122 - 125 | Quartet (q) | ¹JCF ≈ 270-275 |

| C4 | ~118 - 120 | Doublet (d) | ²JCF ≈ 20-25 |

Causality behind Assignments:

-

C=O: The carbonyl carbon is typically found in this downfield region.

-

C3: This carbon is directly attached to fluorine, resulting in a very large one-bond coupling constant (¹JCF) and a significant downfield chemical shift.[15]

-

C2 & C-CF₃: The carbon attached to the -CF₃ group (C2) and the carbon of the -CF₃ group itself (C8) both appear as quartets due to coupling with the three fluorine atoms.[5][10] The one-bond coupling for the -CF₃ carbon is very large (~272 Hz), while the two-bond coupling for the ring carbon it's attached to is smaller (~32 Hz).[6][10]

-

C-F Couplings: Other carbons in the ring (C1, C2, C4) will show smaller couplings to the aromatic fluorine depending on their proximity (²JCF, ³JCF).[10][15]

Experimental Protocol: A Self-Validating System

Acquiring high-quality, reproducible NMR data requires meticulous attention to the experimental setup. As an acid chloride, this compound is highly moisture-sensitive.

Sample Preparation (Mandatory Glovebox/Inert Atmosphere)

-

Glassware: Use an NMR tube that has been oven-dried (>120 °C) for at least 4 hours and allowed to cool in a desiccator. Ensure the cap is also dry.[17]

-

Solvent: Use a high-purity deuterated solvent from a fresh, sealed ampoule or a bottle stored under an inert atmosphere. Chloroform-d (CDCl₃) is a common choice. If acidity is a concern for downstream applications, pass the CDCl₃ through a short plug of basic alumina immediately before use.[18][19]

-

Weighing: In an inert atmosphere (glovebox), accurately weigh 15-25 mg of the compound for ¹H and ¹⁹F NMR, or 50-100 mg for ¹³C NMR, into a clean, dry vial.[19][20]

-

Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial.[17][20] Gently swirl to dissolve the solid completely. The solution must be homogeneous and free of particulates.[19]

-

Transfer: Using a clean, dry pipette, transfer the solution into the prepared NMR tube.

-

Referencing: Tetramethylsilane (TMS) is the recommended internal standard for ¹H and ¹³C NMR.[20][21] For ¹⁹F NMR, CFCl₃ is the standard, but due to its ozone-depleting properties, it is often used as an external reference or chemical shifts are referenced indirectly using established IUPAC protocols.[11][21]

-

Sealing: Cap the NMR tube tightly and seal with parafilm for transport to the spectrometer.

NMR Instrument Parameters

The following are starting parameters for a 400 MHz spectrometer. Optimization may be required.

| Parameter | ¹H Acquisition | ¹³C Acquisition | ¹⁹F Acquisition |

| Pulse Program | Standard 1-pulse | Proton-decoupled (e.g., zgpg30) | Standard 1-pulse |

| Spectral Width | ~12 ppm | ~220 ppm | ~250 ppm |

| Acquisition Time | 2-4 seconds | 1-2 seconds | 1-2 seconds |

| Relaxation Delay | 2-5 seconds | 2-5 seconds | 2-5 seconds |

| Number of Scans | 8-16 | 1024-4096+ | 16-64 |

Workflow for Structural Verification

A systematic approach combining all three spectra is essential for confident structural assignment.

Caption: Workflow for NMR-based structural verification.

Conclusion

The multinuclear NMR spectra of this compound present a rich dataset that, when interpreted correctly, provides unambiguous confirmation of its structure. The key identifiers are the characteristic chemical shifts dictated by the three powerful electron-withdrawing groups and, most importantly, the intricate network of spin-spin couplings involving the ¹⁹F nuclei. The large ¹JCF values, the quartet for the -CF₃ carbon, and the mutual ⁵JFF coupling between the two fluorine environments are definitive fingerprints of the molecule. By adhering to rigorous, field-proven experimental protocols, researchers can acquire high-fidelity data, ensuring the integrity of their synthetic work and the quality of this critical chemical intermediate.

References

-

Benchchem. (2025). Interpreting Complex NMR Spectra of 4-Hydroxy-6-methyl-2-(trifluoromethyl)quinoline. Benchchem Technical Support Center. 5

-

Journal of the Chemical Society, Perkin Transactions 2. (n.d.). 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants. RSC Publishing. 15

-

ResearchGate. (2014). What is the coupling constant for CF3 carbon in 13C-NMR?. ResearchGate. Link

-

Semantic Scholar. (1985). NMR Spectra of Benzenes Containing Trifluoromethyl Groups. Link

-

SciSpace. (n.d.). Sixteen 13C-19F Spin-Spin Coupling Constants in the 13C NMR Spectrum of 1-Fluoropyrene (C16H9F). Link

-

Alfa Chemistry. (n.d.). 19F Coupling Constants Table. Link

-

University of Leicester. (n.d.). NMR Sample Preparation. Link

-

Shippensburg University. (2023). CHARACTERIZATION OF SIX BOND CARBON-FLUORINE COUPLING IN 4-FLUOROCHALCONES. Link

-

Supporting Information. (n.d.). General information for NMR spectra. Link

-

Beilstein Journals. (n.d.). Supporting Information for Cu-Mediated trifluoromethylation. Link

-

Sigma-Aldrich. (n.d.). NMR Reference Standards. Link

-

UCSB Chemistry and Biochemistry. (n.d.). 19F Chemical Shifts and Coupling Constants. Link

-

Benchchem. (2025). An In-depth Technical Guide to the ¹H and ¹⁹F NMR Spectra of (Trifluoromethyl)trimethylsilane. 3

-

Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Link

-

The Royal Society of Chemistry. (n.d.). Supporting Information for Synthesis of 5'-O-(3-(Fluorosulfonyl)benzoyl)adenosine Analogs. Link

-

ResearchGate. (n.d.). An Overview of Fluorine NMR. Link

-

Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Link

-

NIH National Center for Biotechnology Information. (n.d.). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. Link

-

Wiley Online Library. (2023). Computational 19F NMR of trifluoromethyl derivatives of alkenes, pyrimidines, and indenes. Magnetic Resonance in Chemistry. Link

-

Anasazi Instruments. (n.d.). Active Nuclei Fluorine-19 NMR Spectroscopy. Link

-

ResearchGate. (n.d.). Proton chemical shifts and spin-spin coupling constants in 2,4-dichlorobenzylfluoride. Link

-

Organic Chemistry Data. (2020). NMR Spectroscopy :: NMR Bibliography. Link

-

Nanalysis. (2024). Guide: Preparing a Sample for NMR analysis – Part I. Link

-

University College London. (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences. Link

-

IONiC / VIPEr. (2008). 13C NMR of fluorinated aromatics. Link

-

Springer Nature Experiments. (n.d.). NMR Protocols and Methods. Link

-

Sigma-Aldrich. (n.d.). This compound. Link

-

Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Link

-

The Royal Society of Chemistry. (n.d.). Cobalt-catalyzed nucleophilic fluorination in organic carbonates. Link

-

UCSB Chemistry and Biochemistry. (n.d.). Chemical Shift Referencing. Link

-

ResearchGate. (n.d.). F N.M.R. chemical shifts in substituted benzotrifluorides and benzal fluorides. Link

-

NIST WebBook. (n.d.). 3-Fluoro-5-(trifluoromethyl)benzoyl chloride. Link

-

NIST WebBook. (n.d.). 3-(Trifluoromethyl)benzoyl chloride. Link

-

ChemicalBook. (n.d.). 3-(Trifluoromethyl)benzoyl chloride(2251-65-2) 13C NMR spectrum. Link

-

ChemicalBook. (n.d.). 3-Fluorobenzyl chloride(456-42-8) 1H NMR spectrum. Link

-

Sigma-Aldrich. (n.d.). 2-Fluoro-3-(trifluoromethyl)benzoyl chloride. Link

-

Sigma-Aldrich. (n.d.). 3-(Trifluoromethyl)benzoyl chloride. Link

-

Slideshare. (n.d.). 19 f chemical shifts and coupling constants. Link

-

Progress in NMR Spectroscopy. (1976). FLUORINE COUPLING CONSTANTS. Link

Sources

- 1. westmont.edu [westmont.edu]

- 2. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. NMR Spectra of Benzenes Containing Trifluoromethyl Groups | Semantic Scholar [semanticscholar.org]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. Active Nuclei Fluorine-19 NMR Spectroscopy - Anasazi Instruments [aiinmr.com]

- 9. scispace.com [scispace.com]

- 10. researchgate.net [researchgate.net]

- 11. rsc.org [rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. 19F [nmr.chem.ucsb.edu]

- 14. researchgate.net [researchgate.net]

- 15. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 16. 13C NMR of fluorinated aromatics | VIPEr [ionicviper.org]

- 17. ucl.ac.uk [ucl.ac.uk]

- 18. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]

- 19. organomation.com [organomation.com]

- 20. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 21. Chemical Shift Referencing [nmr.chem.ucsb.edu]

A Senior Application Scientist's Guide to the Mass Spectrometric Analysis of 3-Fluoro-2-(trifluoromethyl)benzoyl Chloride

An In-depth Technical Guide for Drug Development Professionals

As a cornerstone in the synthesis of pharmaceuticals and advanced materials, the precise characterization of reactive intermediates like 3-Fluoro-2-(trifluoromethyl)benzoyl chloride (FTBC) is paramount. This guide provides an in-depth, field-proven perspective on the mass spectrometric analysis of FTBC, moving beyond standard procedures to explain the causal-driven decisions essential for robust and reliable data. We will explore the strategic selection of ionization techniques, predict fragmentation pathways, and outline validated protocols for achieving unambiguous structural elucidation and quantification.

Compound Profile and Analytical Strategy

This compound (Empirical Formula: C₈H₃ClF₄O; Molecular Weight: 226.56 g/mol ) is a highly reactive acyl chloride.[1] Its propensity to react with nucleophiles, particularly water and alcohols, dictates the entire analytical approach.[2][3] The primary goal of its mass spectrometric analysis is twofold: confirming its identity and purity via structural elucidation and quantifying it within a reaction mixture.

The choice of mass spectrometry technique is the most critical decision. A hard ionization method like Electron Ionization (EI) is ideal for generating reproducible fragmentation patterns for structural confirmation, while a soft ionization method like Electrospray Ionization (ESI) is typically used for analyzing less volatile or thermally labile compounds, often coupled with liquid chromatography.[4][5]

The logical workflow for analyzing a reactive intermediate like FTBC is outlined below.

Caption: Decision workflow for selecting the appropriate MS technique.

Analysis by Electron Ionization (EI-MS): A Deep Dive into Fragmentation

Electron Ionization is the premier technique for the analysis of volatile and thermally stable compounds like FTBC.[6] The high energy (70 eV) electron beam induces ionization and extensive, yet predictable, fragmentation, creating a unique "fingerprint" mass spectrum that is invaluable for structural confirmation and library matching.[4][7]

The choice of EI-MS, typically coupled with Gas Chromatography (GC-MS), is deliberate. The GC provides excellent separation of the analyte from solvents and minor impurities, while the hard ionization of EI provides rich structural data. The resulting mass spectrum is highly reproducible and can be compared against spectral libraries like those from NIST for confident identification.[8] Given that FTBC is a solid with sufficient volatility, GC-MS is the most direct and informative method for identity and purity assessment.[1]

-

Sample Preparation:

-

Dissolve 1-2 mg of this compound in 1 mL of a dry, aprotic solvent (e.g., dichloromethane or hexane). Acyl chlorides react vigorously with water and alcohols; ensure all glassware and solvents are anhydrous.[3]

-

Vortex to ensure complete dissolution.

-

Perform a serial dilution to a final concentration of approximately 10-50 µg/mL.

-

-

GC-MS Instrument Settings (Self-Validating System):

-

Injection: 1 µL, split mode (e.g., 50:1 split ratio) to avoid column overloading.

-

Injector Temperature: 250°C. This ensures rapid volatilization without thermal degradation.

-

GC Column: A mid-polarity column, such as a 30 m x 0.25 mm ID, 0.25 µm film thickness DB-5ms or equivalent (5% phenyl-methylpolysiloxane), is an excellent starting point.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 60°C, hold for 2 minutes.

-

Ramp: Increase at 15°C/min to 280°C.

-

Final hold: Hold at 280°C for 5 minutes. This program ensures good separation from solvent and any potential impurities.

-

-

MS Transfer Line Temp: 280°C to prevent condensation.

-

MS Ion Source Temp: 230°C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Scan from m/z 40 to 300.

-

The fragmentation of FTBC is governed by the stability of the resulting ions and neutral losses. The aromatic ring and the electron-withdrawing trifluoromethyl and fluoro groups heavily influence bond cleavages.[9][10] The most likely fragmentation pathways involve the initial loss of the chlorine radical, followed by the loss of carbon monoxide, and subsequent cleavages related to the trifluoromethyl group. The analysis of isomers in the NIST database provides a strong basis for these predictions.[11][12]

Caption: Predicted EI-MS fragmentation pathway for FTBC.

| Predicted m/z | Ion Formula | Proposed Structure / Origin | Notes / Plausibility |

| 226.5 | [C₈H₃ClF₄O]⁺˙ | Molecular Ion (M⁺˙) | Expected to be of moderate intensity. Isotope peak at m/z 228.5 ([³⁷Cl]) should be ~32% of M⁺˙. |

| 191 | [C₈H₃F₄O]⁺ | [M - Cl]⁺ | Loss of chlorine radical. Likely to be the base peak or a very abundant ion due to the formation of a stable acylium ion. |

| 163 | [C₇H₃F₄]⁺ | [M - Cl - CO]⁺ | Subsequent loss of neutral carbon monoxide from the acylium ion. A very common fragmentation for benzoyl derivatives.[13] |

| 145 | [C₇H₄F₃O]⁺ | [M - Cl - F - H]⁺ | Possible rearrangement and loss of F. |

| 69 | [CF₃]⁺ | Trifluoromethyl cation | A highly stable cation, very common in the mass spectra of trifluoromethyl-containing compounds.[14][15] Expected to be a significant peak. |

Navigating the Challenges of Electrospray Ionization (ESI-MS)

Direct analysis of this compound via ESI-MS is generally inadvisable and demonstrates a misunderstanding of the analyte's chemistry.

ESI is a solution-phase ionization technique that requires polar, protic solvents like methanol, water, or acetonitrile to operate effectively.[5][16] Acyl chlorides are highly electrophilic and react instantaneously with these solvents, leading to the formation of the corresponding methyl ester or carboxylic acid. Therefore, direct injection of FTBC into a standard LC-ESI-MS system will not detect the parent compound, but rather its solvolysis products. This makes direct ESI unsuitable for verifying the identity of the starting material.

While direct analysis is problematic, the high reactivity of FTBC can be harnessed. In many applications, particularly in metabolomics and drug development, benzoyl chlorides are used as derivatizing agents to improve the chromatographic retention and ionization efficiency of polar molecules like amines and phenols.[17][18][19]

If the goal is to quantify a target amine or alcohol in a biological matrix, FTBC could theoretically be used as a novel derivatizing agent. The resulting derivative would be stable and well-suited for LC-ESI-MS analysis.

-

Derivatization Reaction (Example with a primary amine, R-NH₂):

-

In a microcentrifuge tube, dissolve the sample containing the target amine in a suitable buffer (e.g., 100 µL of 100 mM sodium carbonate buffer, pH 9).

-

Add 50 µL of a 1 mg/mL solution of FTBC in dry acetonitrile.

-

Vortex vigorously for 1 minute at room temperature. The reaction is typically very fast.[13]

-

Quench the reaction by adding 10 µL of formic acid to acidify the solution.

-

Centrifuge to pellet any precipitates and analyze the supernatant.

-

-

LC-ESI-MS/MS Settings:

-

LC Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: A suitable gradient from 5% to 95% B over 10 minutes.

-

Ionization Mode: ESI Positive.

-

MS/MS Analysis: Use Multiple Reaction Monitoring (MRM) for targeted quantification. The precursor ion would be the [M+H]⁺ of the derivatized analyte, and the product ion would likely be the fragment corresponding to the FTBC moiety (m/z 191).[17][18]

-

The Power of High-Resolution Mass Spectrometry (HRMS)

For unambiguous confirmation, High-Resolution Mass Spectrometry (HRMS) is indispensable. By measuring mass with high accuracy (<5 ppm), HRMS can determine the elemental composition of the molecular ion and its key fragments.[4] For example, HRMS would be able to distinguish the [C₈H₃F₄O]⁺ ion (calculated m/z 191.0120) from a potential isobaric interference, providing an exceptionally high degree of confidence in the identification.

Safety and Handling: A Prerequisite for Analysis

This compound is a corrosive chemical that causes severe skin burns and eye damage.[2] It reacts with moisture to release toxic gases (e.g., HCl).

-

Personal Protective Equipment (PPE): Always handle this compound inside a certified chemical fume hood while wearing appropriate PPE, including a face shield, chemical-resistant gloves, and a lab coat.[20]

-

Storage: Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry, well-ventilated area away from incompatible materials like water, alcohols, and bases.[3]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

References

-

Benzoyl Chloride Derivatization with Liquid Chromatography-Mass Spectrometry for Targeted Metabolomics of Neurochemicals in Biological Samples. PMC - PubMed Central. Available from: [Link]

-

The mass spectra and ionization potentials of the neutral fragments produced during the electron bombardment of aromatic compounds. Semantic Scholar. Available from: [Link]

-

Exploring 3-(Trifluoromethyl)benzoyl Chloride: Properties and Applications. Geshem. Available from: [Link]

-

Mass Spectra of Fluorocarbons. Journal of Research of the National Bureau of Standards. Available from: [Link]

-

Electron ionization. Wikipedia. Available from: [Link]

-

Flow infusion electrospray ionization high-resolution mass spectrometry of the chloride adducts of sphingolipids, glycerophospholipids, glycerols, hydroxy fatty acids, fatty acid esters of hydroxy fatty acids (FAHFA), and modified nucleosides. Portland State University. Available from: [Link]

-

Using Benzoyl Chloride Derivatization to Improve Small-Molecule Analysis in Biological Samples by LC–MS/MS. LCGC International. Available from: [Link]

-

Video: Mass Spectrometry: Aromatic Compound Fragmentation. JoVE. Available from: [Link]

-

3-(Trifluoromethyl)benzoyl chloride. NIST WebBook. Available from: [Link]

-

Mass spectra of fluorocarbons. NIST. Available from: [Link]

-

Electron Ionization for GC–MS. LCGC International. Available from: [Link]

-

Electron Ionization. School of Chemical Sciences - University of Illinois. Available from: [Link]

-

3-Fluoro-5-(trifluoromethyl)benzoyl chloride. NIST WebBook. Available from: [Link]

-

Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available from: [Link]

-

Mass Spectrometry Data Center. NIST. Available from: [Link]

-

Using benzoyl chloride derivatization to improve small-molecule analysis in biological samples by LC-MS/MS. Rowan University. Available from: [Link]

-

2-(Trifluoromethyl)benzoyl chloride. NIST WebBook. Available from: [Link]

-

Electrospray ionization. Wikipedia. Available from: [Link]

-

Electrospray Ionization Mass Spectrometry. Chemistry LibreTexts. Available from: [Link]

Sources

- 1. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 2. chemicalbook.com [chemicalbook.com]

- 3. fishersci.com [fishersci.com]

- 4. Electron ionization - Wikipedia [en.wikipedia.org]

- 5. Electrospray ionization - Wikipedia [en.wikipedia.org]

- 6. Electron Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]

- 7. chromatographyonline.com [chromatographyonline.com]

- 8. Mass Spectrometry Data Center, NIST [chemdata.nist.gov]

- 9. The mass spectra and ionization potentials of the neutral fragments produced during the electron bombardment of aromatic compounds | Semantic Scholar [semanticscholar.org]

- 10. Video: Mass Spectrometry: Aromatic Compound Fragmentation [jove.com]

- 11. 3-Fluoro-5-(trifluoromethyl)benzoyl chloride [webbook.nist.gov]

- 12. 2-(Trifluoromethyl)benzoyl chloride [webbook.nist.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 15. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. Benzoyl Chloride Derivatization with Liquid Chromatography-Mass Spectrometry for Targeted Metabolomics of Neurochemicals in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 18. chromatographyonline.com [chromatographyonline.com]

- 19. researchwithrowan.com [researchwithrowan.com]

- 20. 2-氟-3-(三氟甲基)苯甲酰氯 98% | Sigma-Aldrich [sigmaaldrich.com]

An In-depth Technical Guide to the Safe Handling and Application of 3-Fluoro-2-(trifluoromethyl)benzoyl Chloride

Preamble: Understanding the Reagent's Dual Nature

3-Fluoro-2-(trifluoromethyl)benzoyl chloride (CAS No. 261951-82-0) is a highly reactive acylating agent increasingly utilized by medicinal chemists and material scientists. Its utility lies in the strategic introduction of the 3-fluoro-2-(trifluoromethyl)benzoyl moiety, a functional group that can significantly modulate the physicochemical and pharmacological properties of a target molecule, such as metabolic stability and binding affinity.[1] However, the very reactivity that makes this compound a valuable synthetic tool also renders it hazardous. The presence of the electron-withdrawing trifluoromethyl and fluoro groups on the phenyl ring enhances the electrophilicity of the carbonyl carbon, making it exceptionally susceptible to nucleophilic attack. This guide provides a holistic framework for its safe handling, use, and disposal, grounded in the principle that a thorough understanding of a reagent's chemical reactivity is the cornerstone of laboratory safety.

Core Chemical Profile and Properties

A foundational understanding of the compound's physical and chemical properties is essential for anticipating its behavior under various laboratory conditions.

| Property | Value | Source |

| Molecular Formula | C₈H₃ClF₄O | [2] |

| Molecular Weight | 226.56 g/mol | [2] |

| Appearance | Solid | |

| Reactivity | Reacts violently with water, alcohols, and bases.[3][4] Moisture-sensitive.[5] | |

| Decomposition | Hazardous decomposition products include carbon monoxide, carbon dioxide, hydrogen chloride gas, and hydrogen fluoride.[5] |

Hazard Analysis and Risk Mitigation

As with all acyl chlorides, the primary hazards of this compound stem from its extreme corrosivity and reactivity, particularly with water (including atmospheric moisture), which liberates toxic and corrosive hydrogen chloride (HCl) gas.[3] This reaction is exothermic and can lead to pressure buildup in sealed containers.

GHS Classification and Precautionary Measures

The Globally Harmonized System (GHS) provides a universal framework for understanding the hazards associated with this chemical. While specific GHS classifications for this exact molecule may vary slightly by supplier, they are based on the hazards of the acyl chloride functional group and related fluorinated benzoyl chlorides.[6][7][8]

| Pictogram | GHS Hazard Class | Hazard Statement | Precautionary Statement Examples |

| Skin Corrosion/Irritation, Category 1B | H314: Causes severe skin burns and eye damage.[6][8] | P280: Wear protective gloves/protective clothing/eye protection/face protection.[6][8] P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.[6] P305+P351+P338+P310: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER/doctor.[6] | |

| Acute Toxicity / Respiratory Irritation | H335: May cause respiratory irritation.[6] | P261: Avoid breathing fumes/mist/vapors.[9] P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[6] |

Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense

A robust safety protocol relies on a combination of engineering controls and appropriate PPE to minimize exposure. All manipulations of this compound must be performed within a certified chemical fume hood. [10][11]

The causality behind PPE selection is to create a complete, impermeable barrier between the researcher and the chemical.

| Body Part | PPE Required | Rationale and Specifications |

| Eyes/Face | Chemical safety goggles and a full-face shield. | Acyl chlorides are severely corrosive and lachrymatory (tear-inducing).[3][12] A face shield is mandatory to protect against splashes during transfers or quenching. Goggles must comply with OSHA 29 CFR 1910.133 or EN166 standards.[10] |

| Skin/Body | Flame-retardant lab coat and a chemical-resistant apron. | A multi-layered approach protects against splashes and permeation. An apron provides an additional barrier over the primary lab coat. |

| Hands | Double-gloving: Nitrile inner glove, Butyl rubber or Viton™ outer glove. | Nitrile provides dexterity and splash protection for incidental contact. The outer glove of butyl rubber or Viton™ is necessary due to the aggressive nature of acyl chlorides, which can degrade less robust materials. Gloves must be inspected for integrity before each use.[10][13] |

| Respiratory | Local exhaust ventilation (chemical fume hood). | The fume hood is the primary engineering control to prevent inhalation of corrosive vapors and HCl gas liberated from hydrolysis.[10] For emergencies or situations exceeding hood capacity, a NIOSH-approved respirator with an appropriate acid gas cartridge is required.[14] |

Storage and Incompatibility: Preventing Unintended Reactions

The core principle of storing acyl chlorides is absolute exclusion of moisture and incompatible chemicals.[11] Storage should be in a dedicated corrosives cabinet, segregated from materials that can initiate a hazardous reaction.

| Incompatible Materials | Rationale for Segregation | Recommended Storage Conditions |

| Water, Alcohols, Amines | Reacts violently and exothermically to produce corrosive HCl gas.[3][4] | Store in a tightly sealed container, preferably under an inert atmosphere (e.g., Nitrogen or Argon).[3][11] A secondary container with an absorbent material like kitty litter can provide additional containment.[15] |

| Strong Bases (e.g., NaOH, KOH) | Violent, exothermic neutralization reaction.[4] | Store in a cool, dry, well-ventilated area designated for corrosive materials.[6][11] |

| Strong Oxidizing Agents | Can lead to vigorous, potentially explosive reactions.[4] | Keep away from heat, sparks, and open flames.[11] |

| Metals | May cause corrosion. | Ensure original container integrity. |

Protocols for Safe Handling and Use: A Step-by-Step Acylation Workflow

The following protocol for a representative N-acylation reaction illustrates the integration of safety measures into the experimental workflow. The causality is clear: each step is designed to control the reagent's reactivity.

Protocol: N-acylation of a Primary Amine

-

System Preparation (Inert Atmosphere): Assemble a dry, oven-baked, or flame-dried round-bottom flask equipped with a magnetic stir bar, a nitrogen/argon inlet, and a septa-sealed addition funnel. Purge the entire system with inert gas for 10-15 minutes. Causality: This step removes atmospheric moisture and oxygen, preventing premature hydrolysis of the acyl chloride and side reactions.[3]

-

Reagent Preparation: In the prepared flask, dissolve the amine substrate (1.0 eq.) and a non-nucleophilic base such as triethylamine or pyridine (1.2 eq.) in an anhydrous aprotic solvent (e.g., dichloromethane, THF).[1] Causality: The base acts as a scavenger for the HCl generated during the reaction, driving the equilibrium towards product formation.[3]

-

Cooling: Place the reaction flask in an ice-water bath and cool to 0 °C. Causality: The acylation reaction is exothermic. Cooling is critical to control the reaction rate, prevent side reactions, and ensure safety.[16]

-

Acyl Chloride Addition: Using a dry syringe, transfer the this compound (1.1 eq.) to the addition funnel and add it dropwise to the stirred amine solution over 15-30 minutes. Causality: Slow, controlled addition prevents a dangerous temperature spike (exotherm) and ensures efficient mixing.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring progress by TLC or LC-MS.

-

Workup (Quenching): Once the reaction is complete, cool the flask back to 0 °C. Slowly and carefully add deionized water or a saturated aqueous solution of sodium bicarbonate to quench any remaining acyl chloride. Caution: This is an exothermic process that will release HCl gas; ensure the fume hood sash is lowered.[16]

-